Superior In Vitro Potency: Linagliptin vs. Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin
In a direct comparative study of DPP-4 inhibitory activity, linagliptin demonstrated significantly greater potency than other marketed DPP-4 inhibitors. The mean half-maximal inhibitory concentration (IC50) for linagliptin against human DPP-4 was 0.14 nM, which is 107-fold lower than that of sitagliptin (18 nM) and 678-fold lower than that of vildagliptin (95.5 nM) [1][2].
| Evidence Dimension | DPP-4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Linagliptin: 0.14 nM (human DPP-4) |
| Comparator Or Baseline | Sitagliptin: 18 nM; Vildagliptin: 34 nM; Saxagliptin: 1.5 nM; Alogliptin: 7.5 nM |
| Quantified Difference | Linagliptin is 107-fold more potent than sitagliptin and 678-fold more potent than vildagliptin. |
| Conditions | In vitro enzyme inhibition assay using recombinant human DPP-4. |
Why This Matters
Higher potency at the target enzyme allows for a lower therapeutic dose (5 mg once daily), which can minimize off-target effects and reduce the potential for drug-drug interactions.
- [1] Berger JP, SinhaRoy R, Pocai A, et al. A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Endocrinol Diabetes Metab. 2018;1(1):e00002. View Source
- [2] Thomas L, Eckhardt M, Langkopf E, et al. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other DPP-4 inhibitors. J Pharmacol Exp Ther. 2008;325(1):175-82. View Source
